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Compound of Interest

Compound Name: Methyl citronellate

Cat. No.: B1615178

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for methyl
citronellate, an acyclic monoterpenoid ester. Due to the limited availability of directly published
complete experimental spectra, this guide combines data from the National Institute of
Standards and Technology (NIST) with predicted spectroscopic values and generalized
experimental protocols. The information herein is intended to serve as a valuable reference for
the identification, characterization, and quality control of methyl citronellate in research and
development settings.

Chemical Structure and Properties

o |[UPAC Name: methyl 3,7-dimethyloct-6-enoate[1]

« Synonyms: Methyl 3,7-dimethyl-6-octenoate, Citronellic acid methy! ester[2][3]
« CAS Number: 2270-60-2[1][2][3]

« Molecular Formula; C11H2002[1][4]

e Molecular Weight: 184.28 g/mol [1][3][4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The following tables summarize the predicted *H and *3C NMR data for methyl
citronellate in deuterated chloroform (CDCIs).

Predicted 'H NMR Spectroscopic Data

Table 1: Predicted *H NMR Data for Methyl Citronellate (in CDClI3)

Chemical Shift (6,

Multiplicity Number of Protons  Assignment

ppm)

~5.10 t 1H H-6
~3.67 S 3H H-1'
~2.20 m 2H H-2
~1.95-2.10 m 2H H-5
~1.68 S 3H H-8
~1.60 S 3H H-9
~1.55-1.70 m 1H H-3
~1.15-1.40 m 2H H-4
~0.95 d 3H H-10

Predicted *C NMR Spectroscopic Data

Table 2: Predicted 13C NMR Data for Methyl Citronellate (in CDClIs)
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Chemical Shift (6, ppm) Carbon Assignment
~174.0 C-1
~131.5 C-7
~124.5 C-6
~51.5 C-1
~41.0 C-2
~37.0 C-4
~29.5 C-3
~25.7 C-5
~25.7 C-8
~19.5 C-10
~17.6 C-9

Note: The predicted NMR data is based on the analysis of similar compounds and typical
chemical shift ranges. Actual experimental values may vary.[5][6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following
table lists the expected characteristic IR absorption bands for methyl citronellate.

Table 3: Characteristic IR Absorption Bands for Methyl Citronellate
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Wavenumber (cm~?) Functional Group Vibration
~2960-2850 C-H (alkane) Stretch
~1740 C=0 (ester) Stretch
~1670 C=C (alkene) Stretch
~1465 C-H (alkane) Bend
~1250-1000 C-O (ester) Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The data presented is based on the electron ionization (El) mass spectrum
available from the NIST database.

Table 4: Major Fragments in the EI-Mass Spectrum of Methyl Citronellate

m/z Proposed Fragment

184 [M]* (Molecular lon)

169 [M - CHs]*

153 [M - OCHs]*

125 [M - COOCH3s]*

88 [CH3OC(OH)=CHCHs]* (McLafferty
Rearrangement)

69 [CsHo]*

41 [C3Hs]*

The fragmentation of esters is often characterized by cleavage next to the carbonyl group and
hydrogen rearrangements.[8][9][10][11][12]

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data.
Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy

e Sample Preparation:

o For *H NMR, dissolve 5-25 mg of methyl citronellate in approximately 0.7 mL of
deuterated chloroform (CDCIz).[13]

o For 3C NMR, a higher concentration of 20-50 mg in 0.7 mL of CDCls is recommended due
to the lower natural abundance of the 13C isotope.[14][15][16][17]

o The solvent should contain tetramethylsilane (TMS) as an internal standard for chemical
shift referencing (0.00 ppm).

o Filter the solution into a clean 5 mm NMR tube to remove any particulate matter.[13][15]
[16] The final sample depth should be approximately 4-5 cm.[13][14][15]

o Data Acquisition:

o

Use a 400 MHz or higher NMR spectrometer.

o Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field
to achieve homogeneity.[14]

o For 'H NMR, acquire the spectrum with a sufficient number of scans to obtain a good
signal-to-noise ratio.

o For 3C NMR, a larger number of scans will be necessary. A proton-decoupled pulse
sequence is typically used.

» Data Processing:

o Apply a Fourier transform to the acquired Free Induction Decay (FID).

o Phase and baseline correct the resulting spectrum.
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o Reference the chemical shifts to the TMS signal at 0.00 ppm.

ATR-IR Spectroscopy

e Sample Preparation:

o Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

o Place a small drop of neat methyl citronellate directly onto the ATR crystal.[18][19]
o Data Acquisition:

o Record a background spectrum of the clean, empty ATR crystal.[19]

o Acquire the sample spectrum, typically over a range of 4000-400 cm~*. Co-adding 16 to
32 scans is common to improve the signal-to-noise ratio.

» Data Processing:

o The instrument software will automatically subtract the background spectrum from the
sample spectrum.

o The resulting spectrum is typically plotted as transmittance or absorbance versus
wavenumber (cm~1).

Gas Chromatography-Mass Spectrometry (GC-MS)

e Sample Preparation:

o Prepare a dilute solution of methyl citronellate (e.g., 10 ug/mL) in a volatile organic
solvent such as hexane or dichloromethane.[20]

o Transfer the solution to a 1.5 mL glass autosampler vial.[20]
o Data Acquisition:
o Inject the sample into the GC-MS system.[21]

o Gas Chromatography (GC) Conditions:
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» Use a non-polar capillary column (e.g., DB-5ms).

» Program the oven temperature to ramp from a low initial temperature (e.g., 50 °C) to a
final temperature (e.g., 250 °C) to ensure good separation.[22]

» Helium is typically used as the carrier gas.[22]

o Mass Spectrometry (MS) Conditions:
» Use electron ionization (El) at 70 eV.[22]

= Scan a mass range of approximately 30-450 m/z.[22]

e Data Analysis:

o The resulting total ion chromatogram (TIC) will show the retention time of methyl
citronellate.

o The mass spectrum corresponding to the GC peak of methyl citronellate can be
analyzed for its molecular ion and fragmentation pattern.

Visualizations
Experimental Workflows
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NMR Analysis Workflow
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Caption: Workflow for NMR spectroscopic analysis.
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ATR-IR Analysis Workflow
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Caption: Workflow for ATR-IR spectroscopic analysis.
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GC-MS Analysis Workflow
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Caption: Workflow for GC-MS analysis.
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Mass Spectrometry Fragmentation

Proposed Fragmentation of Methyl Citronellate
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Caption: Logical fragmentation pathways for methyl citronellate in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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